(-)-Anatabine

nAChR pharmacology Addiction research Receptor subtype selectivity

(-)-Anatabine (CAS 581-49-7) is a minor tobacco alkaloid found in Solanaceae plants, structurally related to nicotine. It acts as a nicotinic acetylcholine receptor (nAChR) agonist with distinct subtype selectivity and is noted for its blood-brain barrier permeability.

Molecular Formula C10H12N2
Molecular Weight 160.22 g/mol
CAS No. 581-49-7
Cat. No. B1667383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Anatabine
CAS581-49-7
SynonymsAnatabine, (-)-Anatabine
Molecular FormulaC10H12N2
Molecular Weight160.22 g/mol
Structural Identifiers
SMILESC1C=CCNC1C2=CN=CC=C2
InChIInChI=1S/C10H12N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h1-4,6,8,10,12H,5,7H2/t10-/m0/s1
InChIKeySOPPBXUYQGUQHE-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility1000 mg/mL
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(-)-Anatabine (CAS 581-49-7): A Nicotine Analog with Differentiated nAChR Pharmacology and Reinforcing Liability Profile


(-)-Anatabine (CAS 581-49-7) is a minor tobacco alkaloid found in Solanaceae plants, structurally related to nicotine [1]. It acts as a nicotinic acetylcholine receptor (nAChR) agonist with distinct subtype selectivity and is noted for its blood-brain barrier permeability . Unlike nicotine, (-)-anatabine demonstrates a unique pharmacological fingerprint characterized by reduced α4β2 nAChR potency and a lack of reinforcing behavioral effects, positioning it as a critical tool for dissecting nAChR-mediated pathways without the confound of abuse liability [2].

Why Generic nAChR Agonists Cannot Substitute for (-)-Anatabine in Research Requiring Low Abuse Liability


The minor tobacco alkaloids—nicotine, nornicotine, anabasine, and anatabine—are often grouped as nAChR agonists, yet their behavioral and molecular effects diverge significantly. While nicotine and nornicotine robustly support intravenous self-administration, anatabine does not, demonstrating that nAChR activation alone is an insufficient predictor of reinforcing efficacy [1]. Furthermore, anatabine fails to alter intracranial self-stimulation (ICSS) thresholds, a sensitive measure of abuse potential, whereas nicotine, nornicotine, and anabasine produce biphasic effects [2]. These behavioral distinctions are mirrored at the receptor level: anatabine exhibits approximately 21-fold lower potency at human α4β2 nAChRs (EC₅₀ = 8.4 μM) compared to nicotine (EC₅₀ = 0.4 μM) [3]. Consequently, substituting another nAChR agonist for (-)-anatabine introduces a confound of abuse liability and altered receptor subtype engagement that compromises the interpretation of neurobehavioral and addiction studies.

Quantitative Evidence for Selecting (-)-Anatabine (CAS 581-49-7) Over Structural Analogs


Reduced α4β2 nAChR Potency Relative to Nicotine Correlates with Lower Abuse Liability

(-)-Anatabine activates human α4β2 nAChRs with substantially lower potency than nicotine. In electrophysiological assays using CHO cells overexpressing human α4β2 nAChRs, anatabine exhibited an EC₅₀ of 8.4 ± 5.2 μM with an Imax of 4 ± 3%, whereas nicotine showed an EC₅₀ of 0.4 ± 3.9 μM and Imax of 17 ± 4% [1]. This 21-fold difference in potency is consistent with anatabine's failure to support self-administration or alter ICSS thresholds, in contrast to nicotine [2]. The reduced α4β2 engagement provides a mechanistic basis for anatabine's minimal reinforcing effects.

nAChR pharmacology Addiction research Receptor subtype selectivity

Lack of Reinforcing Efficacy in Intravenous Self-Administration Paradigms

In a study directly comparing the reinforcing effects of minor tobacco alkaloids, rats trained to self-administer nicotine (0.01 mg/kg/infusion) intravenously did not self-administer anabasine or anatabine. Only nornicotine maintained self-administration behavior [1]. Additionally, anatabine pretreatment (0.18–3.2 mg/kg, IM) dose-dependently reduced nicotine self-administration, while lower doses of anabasine (0.02 mg/kg) increased nicotine self-administration by 25% [2]. Anatabine's inability to serve as a reinforcer distinguishes it from both nicotine and nornicotine, underscoring its utility in studies where reinforcing effects are a confounding variable.

Behavioral pharmacology Addiction liability Drug self-administration

Absence of Effects on Intracranial Self-Stimulation (ICSS) Thresholds

Intracranial self-stimulation (ICSS) threshold is a translational measure of a compound's ability to enhance or diminish brain reward function. In rats, nicotine, nornicotine, and anabasine produced biphasic effects on ICSS thresholds (reduction at low doses, elevation at high doses), indicative of abuse potential. In contrast, anatabine (0.1–10 mg/kg, IP) and cotinine did not influence ICSS thresholds at any dose tested [1]. This lack of effect is consistent with anatabine's inability to support self-administration and further validates its minimal abuse liability relative to other minor alkaloids.

Abuse potential assessment ICSS Reinforcement enhancement

NRF2 Pathway Activation as a Distinct Anti-Inflammatory Mechanism

(-)-Anatabine activates the NRF2 (nuclear factor-erythroid factor 2-related factor 2) pathway, a master regulator of antioxidant and cytoprotective gene expression. In a luciferase reporter cell system, anatabine treatment resulted in NRF2 translocation and downstream activation of MAPK signaling [1]. This NRF2 activation is linked to inhibition of NF-κB signaling, a well-established anti-inflammatory mechanism [2]. While nicotine also modulates inflammatory pathways, its NRF2 activation profile and the balance between NRF2 and NF-κB signaling differ, making (-)-anatabine a more selective tool for probing NRF2-dependent anti-inflammatory responses without the confounding reinforcing and cardiovascular effects of nicotine.

Inflammation NRF2 signaling Oxidative stress

Optimal Research Applications for (-)-Anatabine (CAS 581-49-7) Based on Differentiated Evidence


Investigating nAChR-Mediated Neuroprotection Without Abuse Liability

In models of Alzheimer's disease, Parkinson's disease, or neuroinflammation where nAChR activation is hypothesized to confer neuroprotection, (-)-anatabine is the preferred agonist. Its reduced α4β2 potency [1] and lack of reinforcing effects [2] ensure that observed outcomes are not confounded by the abuse-related dopamine release and behavioral activation characteristic of nicotine. This allows for cleaner interpretation of nAChR-mediated neuroprotective or anti-inflammatory mechanisms [3].

Behavioral Pharmacology Studies of Nicotine Dependence and Withdrawal

(-)-Anatabine serves as a critical comparator or pretreatment in studies of nicotine addiction. Because it substitutes for the nicotine discriminative stimulus but does not support self-administration [1], it is an ideal tool for dissociating the interoceptive cues of nAChR activation from the reinforcing effects that drive compulsive drug use. Furthermore, its ability to dose-dependently reduce nicotine self-administration [2] makes it a candidate for evaluating smoking cessation adjuncts without introducing a new abuse liability.

Anti-Inflammatory Research Targeting the NRF2/NF-κB Axis

For studies examining NRF2-dependent anti-inflammatory pathways in conditions such as inflammatory bowel disease, multiple sclerosis, or autoimmune thyroiditis, (-)-anatabine offers a validated NRF2 activator [1] with concomitant NF-κB inhibition [2]. Its blood-brain barrier permeability [3] further extends its utility to neuroinflammatory models. Unlike nicotine, it does not carry the confounding variables of addiction or pronounced cardiovascular stimulation, making it a more specific probe for NRF2 pharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for (-)-Anatabine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.